3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate
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Overview
Description
3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is a bicyclic amino acid derivative This compound is known for its unique structure, which includes a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Amination: Introduction of the amino group at the 3-position of the bicyclic framework.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Hydration: Formation of the monohydrate form by incorporating a water molecule.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted amino acid derivatives.
Scientific Research Applications
3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate
- cis-Cyclobutane-1,2-dicarboxylic acid
- trans-Cyclobutane-1,2-dicarboxylic acid
Uniqueness
3-Endo-aminobicyclo[221]heptane-2-endo-carboxylic acid monohydrate is unique due to its specific bicyclic structure and the positioning of the amino and carboxylic acid groups
Properties
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.H2O/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H2/t4-,5+,6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMHNVXXWOSXSF-DABREVLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104308-53-4 |
Source
|
Record name | cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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